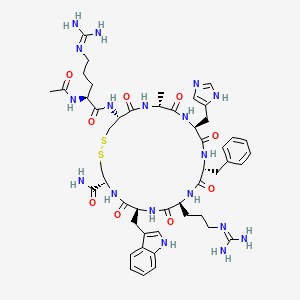
RO5454291
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RO5454291, also known as CPD25, is a potent inhibitor of the CDK5-p25 protein-protein interaction (PPI).
Aplicaciones Científicas De Investigación
Gold Nanoparticles in Biomedical Research
Gold nanoparticles, due to their unique physicochemical characteristics, have found wide applications in biomedical research. Studies have shown that gold nanorods can be internalized by cells like A549 and are primarily localized in lysosomes and membranous vesicles. However, exposure to gold nanorods causes dose-dependent cytotoxicity in these cells, potentially due to oxidative stress (Tang et al., 2015).
Carbon Nanotubes in Biosensors and Biomedical Devices
Carbon nanotubes (CNTs) have potential applications in biosensors and biomedical devices. The biological properties and toxicity of CNTs are of interest, with studies revealing that multi-walled CNTs can induce cell death and cellular changes in A549 cells, potentially through oxidative stress and activation of NF-kappaB (Ye et al., 2009).
Iron Oxide Nanoparticles in Tumor Therapy
Iron oxide nanoparticles synthesized for biomedical applications have shown selectivity in inducing autophagy in cancer cells (A549) and not in normal cells (IMR-90). The induced autophagy correlates with ROS production and mitochondrial damage, suggesting potential applications in tumor therapy specifically by inducing autophagy-mediated cell death of cancer cells (Khan et al., 2012).
Copper Oxide Nanoparticles in Cellular Studies
The toxicity of CuO nanoparticles to human lung epithelial cells (A549) has been investigated, revealing significant toxicity. CuO nanoparticles induce mitochondrial depolarization, possibly mediated by ROS generation, leading to oxidative stress rather than DNA damage (Wang et al., 2012).
Titanium Dioxide Nanoparticles in Health Effects Studies
TiO2 nanoparticles are widely used and have raised concerns regarding health effects due to exposure. Studies on A549 cells have demonstrated that TiO2 nanoparticles can induce DNA damage, oxidative stress, and ROS generation, suggesting the need for careful monitoring of their use (Kansara et al., 2015).
Propiedades
Fórmula molecular |
C17H23N5O2 |
|---|---|
Peso molecular |
329.4 |
Nombre IUPAC |
1-(3-((6-Methoxypyridin-2-yl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)-2,2-dimethylbutan-1-one |
InChI |
InChI=1S/C17H23N5O2/c1-5-17(2,3)16(23)22-9-11-12(10-22)20-21-15(11)19-13-7-6-8-14(18-13)24-4/h6-8H,5,9-10H2,1-4H3,(H2,18,19,20,21) |
Clave InChI |
FYMQQUCEUMAJJW-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(N(C1)CC2=C1C(NC3=NC(OC)=CC=C3)=NN2)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CPD-25; CPD 25; CPD25; RO-5454291; RO 5454291; RO5454291 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One](/img/structure/B1193500.png)
![2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1193503.png)

![3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1193512.png)
![1-N'-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B1193513.png)
